
2-(羟甲基)-3-甲氧基吡啶-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-3-methoxypyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with hydroxymethyl and methoxy groups
科学研究应用
2-(Hydroxymethyl)-3-methoxypyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of a pyridine derivative using formaldehyde under basic conditions. The reaction typically proceeds via the formation of a hydroxymethyl intermediate, which is then further functionalized to introduce the methoxy group.
Industrial Production Methods
Industrial production of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel are used to facilitate the hydroxymethylation and methoxylation reactions. The reaction conditions are optimized to ensure high purity and efficiency, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-3-methoxypyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-3-methoxypyridin-4-ol.
Reduction: Formation of 2-(Hydroxymethyl)-3-methoxydihydropyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-3-methoxypyridin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in modulating the compound’s biological activity. The compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)pyridine: Lacks the methoxy group, resulting in different chemical and biological properties.
3-Methoxypyridine: Lacks the hydroxymethyl group, affecting its reactivity and applications.
4-Hydroxypyridine: Contains a hydroxyl group instead of a hydroxymethyl group, leading to different chemical behavior.
Uniqueness
2-(Hydroxymethyl)-3-methoxypyridin-4-ol is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(hydroxymethyl)-3-methoxy-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-7-5(4-9)8-3-2-6(7)10/h2-3,9H,4H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMGVEOSZNWXDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=CC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
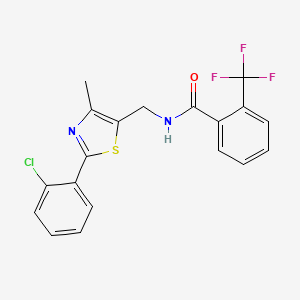
![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)
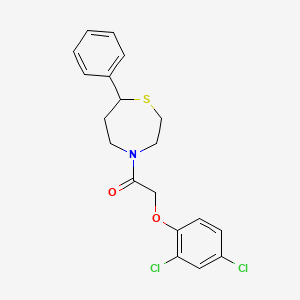
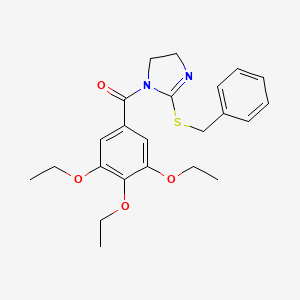

![(5Z)-5-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2436532.png)
![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436533.png)
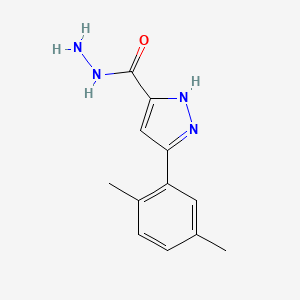
![2-{[(2-Nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2436536.png)
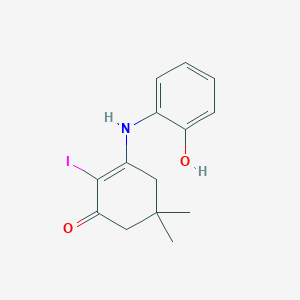
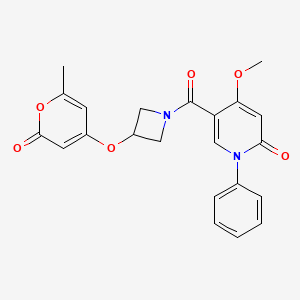
![N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B2436539.png)
![4-(1H-pyrazol-1-yl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2436540.png)
